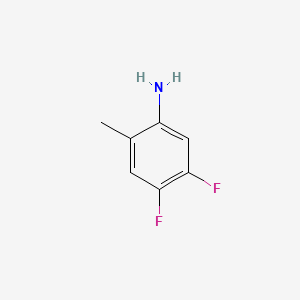

4,5-Difluoro-2-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAMTWLPOCYTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595850 | |

| Record name | 4,5-Difluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875664-57-6 | |

| Record name | 4,5-Difluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 875664-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Difluoro-2-methylaniline (CAS No. 875664-57-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methylaniline (CAS No. 875664-57-6), a crucial fluorinated building block in modern medicinal and agricultural chemistry. The strategic incorporation of fluorine atoms onto the aniline scaffold imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. This document delves into the compound's properties, synthesis, analytical characterization, and its pivotal role as a key intermediate in the development of Active Pharmaceutical Ingredients (APIs). The content is structured to provide both a high-level understanding for strategic decision-making and detailed, actionable protocols for laboratory application, thereby serving as an essential resource for professionals in chemical research and drug development.

Introduction: The Strategic Importance of Fluorinated Anilines

This compound, also known as 4,5-Difluoro-2-methylbenzenamine, is a specialized aromatic amine that has gained significant traction as a versatile intermediate in organic synthesis.[1] Its molecular structure, featuring a difluoro substitution pattern on the benzene ring adjacent to a methyl and an amino group, offers a unique combination of steric and electronic properties.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[1] The strong carbon-fluorine bond is resistant to metabolic oxidation, and the high electronegativity of fluorine can alter the pKa of nearby functional groups and influence molecular conformation. Consequently, fluorinated building blocks like this compound are invaluable for fine-tuning the pharmacokinetic and pharmacodynamic profiles of new chemical entities. This guide will explore the synthesis and utility of this important compound, providing the necessary technical depth for its effective application in research and development.

Physicochemical and Safety Data

A thorough understanding of a chemical's properties and hazards is a prerequisite for its safe and effective use. The key data for this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 875664-57-6 | [1][2] |

| Molecular Formula | C₇H₇F₂N | [1] |

| Molecular Weight | 143.13 g/mol | [1] |

| Appearance | Light brown crystalline powder/solid | [1][3] |

| Melting Point | 56-58 °C | [1] |

| Boiling Point | 216.2 °C at 760 mmHg | [1] |

| Density | 1.229 g/cm³ | [1] |

| Flash Point | 100 °C | [1] |

| Purity | Typically ≥95-98% | [1] |

Safety and Handling

This compound is classified as a toxic solid and requires careful handling in a well-ventilated area or a chemical fume hood.[1][3]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3]

-

Avoid breathing dust, fumes, or vapors.[3]

-

Do not get in eyes, on skin, or on clothing.[3]

-

Store in a cool, dry, well-ventilated place with the container tightly sealed.[1]

-

In case of contact, immediately flush the affected area with plenty of water. Seek medical attention if irritation persists.[3]

This compound is classified under UN number UN2811 for transport, with a hazard class of 6.1, indicating a toxic substance.[1]

Synthesis and Mechanism

The most common and industrially viable route for the synthesis of this compound is the reduction of its corresponding nitro precursor, 4,5-difluoro-2-nitrotoluene. This two-step synthesis pathway is outlined below.

Step 1: Nitration of 1,2-Difluoro-4-methylbenzene

The synthesis begins with the electrophilic aromatic substitution (nitration) of 1,2-difluoro-4-methylbenzene. The methyl group is an activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. The regioselectivity of the nitration is controlled by these directing effects, leading to the desired 4,5-difluoro-2-nitrotoluene.

reactant [label="1,2-Difluoro-4-methylbenzene"]; product [label="4,5-Difluoro-2-nitrotoluene"]; reagents [label="HNO₃ / H₂SO₄", shape=plaintext];

reactant -> product [label="Nitration"]; reagents -> product [style=invis]; }

Nitration of 1,2-difluoro-4-methylbenzene.

Mechanistic Insight: The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The electron-donating methyl group directs the incoming electrophile to the ortho and para positions. The position ortho to the methyl group is favored, resulting in the desired product.

Step 2: Reduction of 4,5-Difluoro-2-nitrotoluene

The nitro group of 4,5-difluoro-2-nitrotoluene is then reduced to an amino group to yield the final product. This transformation can be achieved through various methods, with catalytic hydrogenation being a common and efficient choice.

reactant [label="4,5-Difluoro-2-nitrotoluene"]; product [label="this compound"]; reagents [label="H₂, Pd/C\nor\nFe, NH₄Cl", shape=plaintext];

reactant -> product [label="Reduction"]; reagents -> product [style=invis]; }

Reduction of the nitro group to an amine.

Causality in Method Selection:

-

Catalytic Hydrogenation (e.g., H₂ with Pd/C): This method is often preferred for its high efficiency and clean reaction profile, producing water as the only byproduct.[4] The choice of catalyst, solvent, and reaction conditions (pressure and temperature) can be optimized to achieve high yields and purity.

-

Metal-Acid Reduction (e.g., Fe in acidic medium): This classical method is also effective and can be more cost-effective for large-scale production. Iron powder is a common choice, often used with a proton source like ammonium chloride or acetic acid.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of this compound based on the reduction of the corresponding nitro compound, adapted from analogous procedures.[4]

Materials:

-

4,5-Difluoro-2-nitrotoluene

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., balloon or Parr shaker)

-

Filtration apparatus (e.g., Buchner funnel or Celite pad)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4,5-Difluoro-2-nitrotoluene (1.0 eq) in methanol (10-15 mL per gram of starting material).

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

-

Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times) to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Applications in Drug Development and Agrochemicals

This compound is a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of the difluoro motif can significantly enhance the biological activity and pharmacokinetic properties of the final compound.[1]

Role in Medicinal Chemistry: This aniline derivative is a key precursor for the synthesis of a variety of heterocyclic compounds, such as imidazole and benzoxazole derivatives, which are common scaffolds in many drug molecules.[2] The amino group provides a reactive handle for a wide range of chemical transformations, including amide bond formation, N-arylation, and condensation reactions, allowing for its incorporation into diverse molecular architectures. While specific drug names containing this exact fragment are not readily disclosed in public literature, its structural motifs are present in numerous patented compounds under investigation for various therapeutic areas.

Use in Agrochemicals: In the agrochemical sector, this compound serves as an important intermediate for the production of pesticides, herbicides, and fungicides.[1] The introduction of fluorine atoms can increase the efficacy and selectivity of these agents, leading to more effective crop protection solutions.

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is critical for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

-

High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid, is a common starting point. Detection is typically performed using a UV detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural confirmation. The spectra of related fluoro-methylanilines show characteristic splitting patterns due to proton-fluorine and carbon-fluorine coupling, which can be used to confirm the identity and substitution pattern of the molecule.[5][6][7]

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 143.05466 Da, with a predicted [M+H]⁺ adduct at m/z 144.06194.[8]

Conclusion

This compound (CAS No. 875664-57-6) is a strategically important chemical intermediate with significant applications in the design and synthesis of new pharmaceutical and agrochemical agents. Its synthesis, primarily through the reduction of 4,5-difluoro-2-nitrotoluene, is a well-established process. A comprehensive understanding of its physicochemical properties, safe handling procedures, and analytical characterization is essential for its effective utilization. This guide provides a foundational resource for researchers and drug development professionals, enabling them to leverage the unique properties of this fluorinated building block in their pursuit of innovative chemical entities.

References

-

Exploring this compound: Properties and Applications. (URL: [Link])

-

875664-57-6 | this compound - Alachem Co., Ltd. (URL: [Link])

-

Products - 2a biotech. (URL: [Link])

-

Supporting Information - MPG.PuRe. (URL: [Link])

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (URL: [Link])

-

This compound (C7H7F2N) - PubChemLite. (URL: [Link])

- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google P

-

HPLC methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. (URL: [Link])

- Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. (URL: not available)

-

13C NMR spectra of n-ethylanilinium TFA. | Download Scientific Diagram - ResearchGate. (URL: [Link])

- Development of a HPLC method for determination of five synthetic dyes in Typha orientalis herbal medicine. (URL: not available)

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | 875664-57-6 | FD67856 [biosynth.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Fluoro-4-methylaniline(452-80-2) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Fluoro-2-methylaniline(443-86-7) 1H NMR spectrum [chemicalbook.com]

- 8. PubChemLite - this compound (C7H7F2N) [pubchemlite.lcsb.uni.lu]

The Strategic Role of Fluorinated Anilines in Modern Chemistry

An In-depth Technical Guide to 4,5-Difluoro-2-methylaniline: Properties, Synthesis, and Applications

Executive Summary: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound (CAS No. 875664-57-6). As a key fluorinated building block, this compound is of significant interest for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and advanced agrochemicals. The strategic incorporation of two fluorine atoms onto the aniline scaffold imparts unique physicochemical properties that can enhance molecular stability, lipophilicity, and bioactivity. This document provides an in-depth analysis of its chemical and physical properties, outlines a plausible synthetic pathway with a representative experimental protocol, discusses its critical applications, details its analytical profile, and establishes rigorous safety and handling procedures.

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly alter a molecule's electronic properties, pKa, conformation, metabolic stability, and membrane permeability. These modulations are often beneficial for improving a drug candidate's pharmacokinetic and pharmacodynamic profile.

Fluorinated anilines, such as this compound, are particularly valuable intermediates.[2] The aniline functional group is a versatile handle for a vast array of chemical transformations, including amide bond formation, diazotization, and cross-coupling reactions, enabling the construction of complex heterocyclic systems.[2] The presence of fluorine atoms on the aromatic ring enhances the stability of resulting compounds and can improve their binding affinity to biological targets.[3] Consequently, this compound serves as a high-value starting material for creating novel chemical entities with enhanced therapeutic or pesticidal potential.[1][3]

Physicochemical and Structural Properties

This compound is a light brown or off-white crystalline powder at room temperature.[3] Its core structure consists of a toluene backbone functionalized with an amino group at position 2 and two fluorine atoms at positions 4 and 5. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | |

| Synonyms | 4,5-Difluoro-2-methylbenzenamine, 2-Amino-4,5-difluorotoluene | [3][4] |

| CAS Number | 875664-57-6 | [3][5] |

| Molecular Formula | C₇H₇F₂N | [3][5] |

| Molecular Weight | 143.13 g/mol | [5] |

| Appearance | Light brown / off-white crystalline powder | [3] |

| Melting Point | 56-58 °C | [3] |

| Boiling Point | 216.2 °C (at 760 mmHg) | [3] |

| Density | 1.229 g/cm³ | [3] |

| Flash Point | 100 °C | [3] |

| Purity | Typically ≥95-98% | [3] |

| SMILES | CC1=CC(=C(C=C1N)F)F | [5] |

| InChIKey | HKAMTWLPOCYTMX-UHFFFAOYSA-N | |

Synthesis and Mechanistic Considerations

While multiple synthetic routes may exist, a common and logical pathway to this compound involves the reduction of its corresponding nitro precursor, 4,5-Difluoro-2-nitroaniline. The nitro compound can be synthesized from commercially available starting materials. A plausible multi-step synthesis is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from an appropriate acetanilide, which is nitrated and subsequently deprotected to yield the nitroaniline intermediate. This intermediate is then reduced to the final product. A key precursor, 4,5-difluoro-2-nitroacetanilide, is central to this route.

Caption: Proposed synthesis workflow for this compound.

Representative Experimental Protocol: Reduction of 4,5-Difluoro-2-nitroaniline

This protocol is a representative example based on standard procedures for the catalytic hydrogenation of aromatic nitro compounds and should be adapted and optimized based on laboratory-specific conditions and safety assessments.[6][7]

Objective: To reduce the nitro group of 4,5-Difluoro-2-nitroaniline to an amine group.

Reagents & Equipment:

-

4,5-Difluoro-2-nitroaniline (1.0 eq)

-

Methanol (or Ethanol/Ethyl Acetate) as solvent

-

Raney Nickel (Raney Ni), ~5-10% by weight (or Palladium on Carbon, Pd/C)

-

Hydrogen gas (H₂) supply

-

Parr hydrogenation apparatus or similar pressure vessel

-

Inert gas (Argon or Nitrogen)

-

Filtration apparatus (e.g., Büchner funnel with Celite® pad)

-

Rotary evaporator

Step-by-Step Methodology:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged thoroughly with an inert gas (N₂ or Ar).

-

Charging the Vessel: To the vessel, add 4,5-Difluoro-2-nitroaniline (e.g., 10.0 g, 57.4 mmol).

-

Catalyst Addition: Under the inert atmosphere, carefully add the Raney Ni catalyst (e.g., 1.0 g, ~10% w/w). Causality: Raney Ni is pyrophoric and must be handled wet and under an inert atmosphere to prevent ignition.

-

Solvent Addition: Add a suitable solvent such as methanol (e.g., 100 mL) to dissolve/suspend the starting material.

-

Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas to remove all inert gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 bar / ~50 psi).

-

Reaction: Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25-40 °C). Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-6 hours.

-

Work-up: Once the reaction is complete, cease stirring and carefully vent the hydrogen gas. Purge the vessel thoroughly with inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Self-Validation: The Celite pad must be kept wet with the solvent during filtration to prevent the pyrophoric catalyst from igniting upon exposure to air. Wash the filter cake with additional solvent (methanol) to ensure complete recovery of the product.

-

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography if necessary to yield pure this compound.

Applications in Research and Drug Development

This compound is primarily used as a versatile organic intermediate.[3] Its structural motifs are found in a range of biologically active molecules.

-

Pharmaceutical Synthesis: It is a critical building block for APIs.[3][5] The difluoro-substituted phenylamine core is used to construct more complex heterocyclic structures, such as imidazoles, quinolones, and benzoxazoles, which are common scaffolds in drug discovery.[5][8] The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and improve target binding through favorable electronic interactions.[3]

-

Agrochemical Development: In the agrochemical industry, this intermediate is used in the synthesis of modern pesticides, including herbicides and fungicides.[1][3] Fluorinated compounds represent a significant and growing percentage of newly registered agrochemicals, valued for their high efficacy and tailored environmental profiles.[9]

-

Materials Science: Substituted anilines are also precursors to dyes and other functional organic materials where the electronic properties imparted by fluorine can be advantageous.[1][10]

Caption: The role of this compound as a versatile intermediate.

Analytical Characterization Profile

Accurate characterization is essential for verifying the identity and purity of this compound. While experimental NMR spectra are not widely published, a profile can be predicted based on the structure and data from related compounds.

-

FT-IR Spectroscopy: An FT-IR spectrum is available for this compound.[10] Expected characteristic peaks would include:

-

N-H stretch: Two medium-intensity bands in the 3300-3500 cm⁻¹ region for the primary amine.

-

C-H stretch (aromatic & aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹.

-

C-F stretch: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

-

-

Mass Spectrometry: The monoisotopic mass is 143.0547 g/mol . Predicted adducts for ESI-MS would include [M+H]⁺ at m/z 144.0619.[7]

-

Predicted ¹H NMR Profile (400 MHz, CDCl₃):

-

Aromatic Protons (2H): Two signals are expected in the aromatic region (~6.5-7.0 ppm).

-

The proton at C6 (ortho to the methyl group) would appear as a doublet of doublets, split by the adjacent proton at C3 (³JHH ≈ 8-9 Hz) and the fluorine at C5 (⁴JHF ≈ 5-7 Hz).

-

The proton at C3 (ortho to the amino group) would also be a doublet of doublets, split by the proton at C6 (³JHH ≈ 8-9 Hz) and the fluorine at C4 (³JHF ≈ 8-10 Hz).

-

-

Amine Protons (2H): A broad singlet around 3.5-4.5 ppm, which is exchangeable with D₂O.

-

Methyl Protons (3H): A singlet around 2.1-2.3 ppm.

-

-

Predicted ¹³C NMR Profile (101 MHz, CDCl₃):

-

Aromatic Carbons (6C): Six distinct signals are expected.

-

The two carbons bonded to fluorine (C4 and C5) would appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz).

-

The other four aromatic carbons would also show smaller couplings to the fluorine atoms (²JCF, ³JCF, ⁴JCF).

-

-

Methyl Carbon (1C): A single peak expected around 15-20 ppm.

-

Safety, Handling, and Storage

This compound is classified as a toxic solid and requires careful handling to minimize exposure.[3]

Table 2: GHS Hazard and Safety Information

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Classification | UN 2811 | Toxic solid, organic, n.o.s. | [5] |

| Hazard Class | 6.1 | Toxic substances | [5] |

| Packing Group | III | Low danger | [5] |

| Signal Word | Warning | ||

| Hazard Statements | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | |

| H315 | Causes skin irritation. | ||

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | ||

| Precautionary Statements | P261, P271 | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [5] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[5] |

Standard Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust. Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Body Protection: Wear a standard laboratory coat. For larger quantities, consider a chemical-resistant apron or suit.

-

-

Handling Practices:

-

Avoid generating dust. Use appropriate spatulas and weighing techniques (e.g., weighing by difference).

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Recommended storage temperature is between 10°C and 25°C.[5]

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is a strategically important chemical intermediate with a molecular weight of 143.13 g/mol . Its value is derived from the unique combination of a versatile aniline functional group and two metabolically robust fluorine substituents. This structure makes it an ideal building block for the synthesis of high-performance APIs and agrochemicals, where enhanced stability and bioactivity are paramount. A thorough understanding of its physicochemical properties, synthetic routes, and rigorous safety protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development settings.

References

Sources

- 1. 2,6-Difluoro-4-Methylaniline [myskinrecipes.com]

- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 875664-57-6 | FD67856 [biosynth.com]

- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 7. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 8. US5436368A - Intermediates in the preparation of 4,5-difluoroanthranillic acid - Google Patents [patents.google.com]

- 9. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

4,5-Difluoro-2-methylaniline structure and IUPAC name

An In-Depth Technical Guide to 4,5-Difluoro-2-methylaniline: A Strategic Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 875664-57-6), a critical fluorinated building block for professionals in pharmaceutical and agrochemical research. From the perspective of a Senior Application Scientist, this document delves into the molecule's structural and physicochemical properties, its strategic value in medicinal chemistry, and detailed methodologies for its synthesis. A specific case study is presented to illustrate its application in the development of novel therapeutics, underscoring its importance as an intermediate. This guide is intended to serve as a practical resource for researchers leveraging fluorination strategies to enhance the potency, metabolic stability, and overall viability of next-generation chemical entities.

Chemical Identity and Structural Elucidation

This compound, also known by its IUPAC synonym 4,5-Difluoro-2-methylbenzenamine, is a substituted aniline that has gained prominence as a versatile synthetic intermediate.[1][2] Its structure is characterized by a benzene ring substituted with an amino group at position 1, a methyl group at position 2, and two fluorine atoms at positions 4 and 5.

The strategic placement of these functional groups is pivotal to its utility. The ortho-methyl group sterically influences the adjacent amino group, which can modulate its nucleophilicity and rotational freedom. The vicinal fluorine atoms at the 4 and 5 positions create a unique electronic environment, significantly impacting the molecule's reactivity and the properties of its derivatives.

Key Identifiers:

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₇H₇F₂N[2]

-

Molecular Weight: 143.13 g/mol [2]

-

SMILES: CC1=CC(=C(C=C1N)F)F

-

InChI Key: HKAMTWLPOCYTMX-UHFFFAOYSA-N[3]

Physicochemical and Safety Profile

A thorough understanding of a building block's physical properties and safety requirements is a prerequisite for its effective and safe implementation in any synthetic workflow. This compound is typically supplied as a light brown crystalline powder or solid.[2][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Physical Form | Light brown crystalline powder | [2] |

| Melting Point | 56-58 °C | [2] |

| Boiling Point | 216.2 °C at 760 mmHg | [2] |

| Density | 1.229 g/cm³ | [2] |

| Flash Point | 100 °C | [2] |

| Refractive Index | 1.518 | [2] |

| Purity | Typically ≥95-98% | [2][3] |

Spectroscopic Profile (Expected)

While a publicly available, peer-reviewed spectrum was not identified at the time of this writing, the expected NMR spectral characteristics can be predicted based on its structure. These predictions are crucial for quality control and reaction monitoring.

-

¹H NMR: The spectrum would feature a singlet for the methyl group (CH₃) protons around 2.1-2.3 ppm. The two aromatic protons would appear as distinct multiplets, likely doublets of doublets, due to coupling with each other and with the adjacent fluorine atoms. The amino group (NH₂) protons would present as a broad singlet.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The carbons attached to fluorine (C4 and C5) would appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). Other aromatic carbons would exhibit smaller multi-bond C-F couplings.

-

¹⁹F NMR: Two distinct signals would be expected, each appearing as a doublet due to coupling with the adjacent fluorine atom, and further split into smaller multiplets by the nearby aromatic protons.

Safety and Handling

This compound is classified as a toxic solid and requires careful handling in a well-ventilated area or chemical fume hood.[2]

-

UN Number: UN2811 (Toxic solid, organic, n.o.s.)[2]

-

Hazard Class: 6.1 (Toxic)[2]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Respiratory protection should be used if dust is generated.

-

Storage: Store in a cool, dry, well-ventilated place with the container tightly sealed.[2]

The Strategic Role in Medicinal Chemistry

The utility of this compound extends beyond that of a simple amine. Its value lies in the predictable and beneficial ways the fluorine atoms modulate the physicochemical properties of derivative molecules. The introduction of fluorine is a cornerstone of modern drug design, used to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Causality Behind Fluorine's Impact:

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong (≈116 kcal/mol). Replacing a C-H bond at a metabolically labile position (like an aromatic ring) with a C-F bond can block cytochrome P450-mediated oxidative metabolism, thereby increasing the drug's half-life and bioavailability. The fluorine at position 5 is particularly effective at protecting the para position relative to the methyl group.

-

pKa Modulation: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly lower the pKa (reduce the basicity) of the nearby amino group. This is a critical tool for drug designers. A lower pKa can reduce unwanted off-target interactions at physiological pH (≈7.4) and fine-tune the solubility and permeability profile of a drug candidate.

-

Enhanced Binding Affinity: Fluorine can engage in favorable intermolecular interactions within a protein binding pocket, including dipole-dipole interactions, hydrogen bonds (acting as an acceptor), and orthogonal multipolar interactions (e.g., with amide carbonyls). This can lead to a significant increase in a drug's potency and selectivity.

-

Lipophilicity Tuning: While counterintuitive, the substitution of hydrogen with fluorine often increases a molecule's lipophilicity (logP). This enhancement can improve membrane permeability and cell penetration, which is crucial for reaching intracellular targets.

The following diagram illustrates the key strategic advantages conferred by fluorine substitution in a drug design context.

Caption: Key benefits of incorporating fluorinated building blocks in drug discovery.

Synthesis Methodology

The most logical and industrially scalable approach to synthesizing this compound is through the reduction of its corresponding nitro precursor, 1,2-Difluoro-4-methyl-5-nitrobenzene (CAS 127371-50-0). This precursor can be readily prepared by the nitration of commercially available 3,4-difluorotoluene.

The overall synthetic workflow is a two-step process: (1) Nitration of the starting material and (2) Reduction of the nitro group to the target aniline.

Caption: Two-step synthesis pathway for this compound.

Self-Validating Experimental Protocol

This protocol describes a representative lab-scale synthesis via nitro group reduction using iron powder in an acidic medium, a classic, reliable, and cost-effective method.

Objective: To synthesize this compound from 1,2-Difluoro-4-methyl-5-nitrobenzene.

Materials:

-

1,2-Difluoro-4-methyl-5-nitrobenzene (1.0 eq)

-

Iron powder, <325 mesh (4.0-5.0 eq)

-

Concentrated Hydrochloric Acid (HCl) (catalytic, ~0.1 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

-

Reaction Setup: Charge a round-bottom flask with 1,2-Difluoro-4-methyl-5-nitrobenzene (1.0 eq) and ethanol (approx. 10 mL per gram of nitro compound). Begin stirring to dissolve the starting material.

-

Addition of Reagents: To the stirred solution, add iron powder (4.5 eq) followed by the dropwise addition of concentrated HCl (0.1 eq) at room temperature. Causality: The HCl serves to activate the iron surface and generate the acidic medium required for the reduction.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. The reaction is exothermic and may require initial cooling before heating is applied. Self-Validation: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more polar aniline product spot.

-

Reaction Completion: Maintain the reflux for 4-12 hours, or until TLC analysis confirms the complete consumption of the starting material.

-

Work-up and Neutralization: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with additional ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extraction: Redissolve the crude residue in Ethyl Acetate. Carefully add saturated NaHCO₃ solution to neutralize the residual acid (caution: CO₂ evolution). Transfer the mixture to a separatory funnel.

-

Phase Separation: Wash the organic layer sequentially with water and then brine. Trustworthiness: These washes remove water-soluble impurities and inorganic salts, ensuring a cleaner crude product.

-

Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a light brown solid.

Application in Drug Discovery: A Case Study

The authoritative value of a building block is best demonstrated through its successful application. A pertinent example is found in international patent WO2019243533A1 , which describes the synthesis of novel inhibitors of O-GlcNAcase (OGA) , an enzyme implicated in neurodegenerative diseases like Alzheimer's.[1]

In this patent, this compound is used as a key starting material. The first step of the disclosed synthesis involves the selective bromination of the aniline ring.

Reaction described in WO2019243533A1: [1]

-

Reactants: this compound (1.0 eq) and N-Bromosuccinimide (NBS) (1.05 eq).

-

Solvent: Anhydrous Dimethylformamide (DMF).

-

Procedure: NBS is added dropwise to a solution of this compound in DMF at 0 °C. The reaction is then warmed to room temperature.

-

Product: The resulting brominated intermediate is a crucial precursor for the subsequent construction of the complex heterocyclic OGA inhibitor.

Significance: This example authoritatively demonstrates the direct use of this compound in a modern drug discovery program. The difluoro-methylaniline core is incorporated into the final active pharmaceutical ingredient, where its specific electronic and steric properties are leveraged to achieve the desired biological activity and drug-like properties.

Conclusion

This compound is a high-value, strategic intermediate for researchers in the pharmaceutical and agrochemical sciences. Its unique substitution pattern provides a powerful tool for implementing rational, fluorine-based drug design strategies. By enabling the fine-tuning of metabolic stability, target affinity, and overall pharmacokinetic profiles, this building block serves as a cornerstone in the synthesis of complex, high-performance molecules. The robust and scalable synthetic routes to its preparation further enhance its appeal for both discovery and development pipelines. As the demand for more sophisticated and effective chemical entities continues to grow, the role of precisely engineered building blocks like this compound will only become more critical.

References

An In-Depth Technical Guide to the Spectral Analysis of 4,5-Difluoro-2-methylaniline

Introduction

4,5-Difluoro-2-methylaniline, with the CAS number 875664-57-6, is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a difluoro-substituted benzene ring, a methyl group, and an amino group, imparts unique physicochemical properties that are of significant interest in drug discovery and materials science. The fluorine atoms can modulate properties such as lipophilicity, metabolic stability, and binding affinity of target molecules.[2] A thorough understanding of its spectral characteristics is paramount for its identification, quality control, and for tracking its incorporation into more complex molecular frameworks.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for this compound. The interpretation of these spectra is discussed from the perspective of a seasoned analytical scientist, offering insights into the relationship between the molecular structure and the observed spectral features.

Molecular Structure and Key Features

The structure of this compound is presented below. The strategic placement of the substituents on the aniline ring gives rise to a distinct pattern of signals in various spectroscopic analyses.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule and for probing the environment of fluorine atoms. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra will provide complementary and crucial structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts and coupling patterns will be influenced by the electron-donating amino and methyl groups, and the electron-withdrawing fluorine atoms.

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| Aromatic-H (at C3) | ~6.8 | Doublet of doublets (dd) | 1H |

| Aromatic-H (at C6) | ~6.6 | Doublet of doublets (dd) | 1H |

| -NH₂ | ~3.5 | Broad singlet | 2H |

| -CH₃ | ~2.1 | Singlet | 3H |

Interpretation:

-

Aromatic Protons: The two aromatic protons are in different chemical environments and will therefore appear as distinct signals. The proton at C3 will be coupled to the adjacent fluorine at C4 and the proton at C6. Similarly, the proton at C6 will be coupled to the adjacent methyl group's protons (long-range coupling may be negligible) and the fluorine at C5. The electron-donating amino group will shield these protons, causing them to appear in the upfield region of the aromatic range.

-

Amino Protons: The protons of the primary amine will typically appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Methyl Protons: The methyl group protons are expected to be a singlet as there are no adjacent protons to couple with. The electron-donating nature of the aromatic ring will shield these protons, leading to a chemical shift around 2.1 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, as they are all in unique chemical environments. The chemical shifts will be significantly influenced by the attached fluorine atoms due to their strong electronegativity and through-space coupling.

Expected ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (ppm, predicted) | C-F Coupling (JCF, Hz) |

| C-F (C4, C5) | 145-155 | Large ¹JCF |

| C-N (C1) | 135-145 | |

| C-CH₃ (C2) | 120-130 | |

| C-H (C3, C6) | 110-120 | |

| -CH₃ | 15-20 |

Interpretation:

-

Carbons bonded to Fluorine (C4, C5): These carbons will appear significantly downfield due to the strong deshielding effect of the fluorine atoms. They will also exhibit large one-bond coupling constants (¹JCF).

-

Carbons in the Aromatic Ring: The chemical shifts of the other aromatic carbons will be influenced by the substituents. The carbon attached to the amino group (C1) will be downfield, while the carbons bearing protons (C3, C6) will be relatively upfield.

-

Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, the two fluorine atoms are in different chemical environments and are expected to show two distinct signals.

Expected ¹⁹F NMR Spectral Data:

The two fluorine atoms at positions 4 and 5 are not chemically equivalent and will therefore have different chemical shifts. They will be coupled to each other and to the adjacent aromatic protons.

Interpretation:

The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment. The presence of the ortho-methyl group and the para-amino group relative to the fluorine atoms will influence their chemical shifts. The spectrum is expected to show two multiplets, with coupling between the two fluorine atoms (³JFF) and coupling to the neighboring protons (³JHF and ⁴JHF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-F bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400-3500 | N-H stretch (asymmetric) | Medium |

| 3300-3400 | N-H stretch (symmetric) | Medium |

| 3000-3100 | Aromatic C-H stretch | Medium-Weak |

| 2850-2960 | Aliphatic C-H stretch | Medium-Weak |

| 1600-1650 | N-H bend (scissoring) | Strong |

| 1500-1600 | Aromatic C=C stretch | Medium-Strong |

| 1100-1300 | C-F stretch | Strong |

Interpretation:

-

N-H Vibrations: The presence of a primary amine is confirmed by the two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region and a strong N-H bending vibration around 1600-1650 cm⁻¹.

-

C-H Vibrations: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching.

-

C=C Vibrations: The aromatic ring will give rise to characteristic C=C stretching bands in the 1500-1600 cm⁻¹ region.

-

C-F Vibrations: The strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

Predicted Mass Spectral Data (Electron Ionization - EI):

| m/z | Ion |

| 143 | [M]⁺ (Molecular Ion) |

| 128 | [M - CH₃]⁺ |

| 115 | [M - N₂H₂]⁺ |

Predicted Mass Spectral Adducts (Electrospray Ionization - ESI): [3]

| Adduct | m/z |

| [M+H]⁺ | 144.06194 |

| [M+Na]⁺ | 166.04388 |

| [M-H]⁻ | 142.04738 |

Interpretation:

The molecular ion peak at m/z 143 would confirm the molecular weight of the compound. Common fragmentation pathways for anilines include the loss of the methyl group to give a fragment at m/z 128. Further fragmentation of the aromatic ring can also occur. The predicted ESI adducts are useful for confirming the molecular weight in softer ionization techniques.

Figure 2: A typical experimental workflow for obtaining a mass spectrum.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) for quantitative analysis.

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. A proton-decoupled spectrum can simplify the multiplets.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or clean ATR crystal first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use electron ionization (EI) for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose structures for the major fragment ions.

Conclusion

The spectral data of this compound provides a comprehensive fingerprint for its unambiguous identification and characterization. The interplay of the methyl, amino, and difluoro substituents on the aromatic ring results in a unique and interpretable set of spectra. This guide serves as a valuable resource for researchers and scientists working with this important chemical intermediate, enabling them to confidently analyze and interpret their own experimental data.

References

-

PubChemLite. This compound (C7H7F2N). [Link]

-

Blossom Chemical. Exploring this compound: Properties and Applications. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4,5-Difluoro-2-methylaniline

For the innovative researcher, scientist, and drug development professional, the introduction of novel chemical entities into a synthesis workflow is a routine yet critical undertaking. Among the vast array of building blocks, fluorinated anilines have carved a significant niche, offering unique electronic properties that can enhance metabolic stability and binding affinity of target molecules. 4,5-Difluoro-2-methylaniline, a light brown crystalline solid, is one such valuable intermediate. However, its utility in advancing pharmaceutical and agrochemical discovery is intrinsically linked to a thorough understanding and rigorous application of safety protocols.

This technical guide provides an in-depth examination of the safety profile of this compound (CAS No: 875664-57-6). Moving beyond a mere recitation of boilerplate safety data, this document elucidates the why behind the recommended procedures, grounding them in the known chemical and toxicological properties of the compound. The objective is to empower the laboratory professional with the knowledge to not only handle this reagent safely but also to anticipate and mitigate potential risks with scientific foresight.

Compound Identification and Physicochemical Properties

A foundational aspect of safe chemical handling is a clear understanding of the substance's identity and physical characteristics. This information dictates storage conditions, appropriate handling techniques, and potential physical hazards.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | 4,5-Difluoro-2-methylbenzenamine, 2-Amino-4,5-difluorotoluene | [1][2] |

| CAS Number | 875664-57-6 | [1][2] |

| Molecular Formula | C₇H₇F₂N | [1][2] |

| Molecular Weight | 143.13 g/mol | [1][2] |

| Appearance | Light brown crystalline powder | [1] |

| Melting Point | 56-58 °C | [1] |

| Boiling Point | 216.2 °C at 760 mmHg | [1] |

| Flash Point | 100 °C | [1] |

| Density | 1.229 g/cm³ | [1] |

The relatively high flash point suggests that this compound is not highly flammable at ambient temperatures. However, its combustible nature necessitates keeping it away from open flames and high-heat sources, a standard precaution for most organic compounds.[1] Its solid form at room temperature is a key consideration for preventing inhalation of dust during handling.

GHS Hazard Profile and Toxicological Insights

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified as a toxic solid, a designation that warrants significant respect and careful handling.[1]

GHS Pictogram:

Signal Word: Warning [3]

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

The toxicological properties of this compound have not been fully investigated.[4] This data gap is a critical piece of information for the cautious researcher. The absence of comprehensive data necessitates treating the compound with a higher degree of caution, assuming it may have other, as-yet-unidentified hazardous properties. The primary routes of exposure are inhalation of the dust, skin and eye contact, and ingestion. The hazard statements clearly indicate that this compound can cause systemic toxicity and local irritation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of laboratory safety is a multi-layered approach that prioritizes engineering controls, supplemented by robust personal protective equipment.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize the potential for exposure at the source. For this compound, the following are essential:

-

Chemical Fume Hood: All weighing and handling of this solid compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The Essential Barrier

When engineering controls cannot eliminate all risks of exposure, PPE provides a crucial barrier. The selection of PPE must be based on a thorough risk assessment of the planned experimental procedure.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust particles that can cause serious eye irritation. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation and systemic toxicity. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter may be necessary for large-scale operations or in situations where dust generation cannot be adequately controlled by a fume hood. | Protects against the inhalation of harmful dust. |

The following diagram illustrates the logical workflow for selecting and using PPE when handling this compound.

Caption: A logical workflow for PPE selection and use.

Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols for handling, storage, and disposal is paramount for ensuring a safe laboratory environment.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Have a spill kit accessible.

-

Weighing: Conduct all weighing operations within the fume hood. Use a draft shield to prevent the fine powder from becoming airborne.

-

Transfer: When transferring the solid, use a spatula and avoid creating dust. If possible, use a contained transfer system.

-

Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure that the reaction apparatus is properly assembled and secured.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Properly doff and dispose of contaminated PPE. Wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is essential for maintaining the integrity of the compound and preventing accidental exposure.

-

Location: Store in a cool, dry, and well-ventilated area.[1]

-

Container: Keep the container tightly sealed to prevent the ingress of moisture and to contain the material.[1]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and other incompatible materials.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all solid waste, including contaminated PPE and weighing paper, in a clearly labeled, sealed container.

-

Liquid Waste: Any solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness and Response

Even with the most stringent safety protocols, the potential for accidents exists. A well-rehearsed emergency plan is a critical component of a comprehensive safety strategy.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

-

Contain: Wearing appropriate PPE, carefully sweep up the spilled solid and place it in a labeled, sealed container for hazardous waste disposal. Avoid generating dust.

-

Decontaminate: Clean the spill area with a suitable decontaminating solution and dispose of all cleaning materials as hazardous waste.

-

Report: Report the spill to your laboratory supervisor and EHS department.

The following decision-making flowchart outlines the appropriate response to a chemical spill.

Caption: A decision-making flowchart for spill response.

Conclusion: A Culture of Safety in Research

This compound is a valuable tool in the arsenal of the modern synthetic chemist. Its potential to contribute to the development of new pharmaceuticals and agrochemicals is significant. However, realizing this potential requires an unwavering commitment to safety. By understanding the physicochemical properties, hazard profile, and proper handling procedures for this compound, researchers can confidently and safely incorporate it into their workflows. This guide serves as a technical resource to foster a culture of safety, where scientific advancement and the well-being of laboratory personnel are held in the highest regard.

References

- Exploring this compound: Properties and Applic

- SAFETY D

- Matrix Scientific Safety D

- This compound | 875664-57-6 - Biosynth.

- This compound | 875664-57-6 - Sigma-Aldrich.

Sources

An In-Depth Technical Guide to the Synthesis of 4,5-Difluoro-2-methylaniline: Key Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methylaniline is a crucial building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring two fluorine atoms and a methyl group on the aniline core, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and detailed experimental protocols. We will delve into the mechanistic rationale behind the synthetic strategies, offering insights to aid in the successful and efficient laboratory-scale or industrial production of this valuable intermediate.

Primary Synthetic Pathway: A Two-Step Approach

The most common and industrially viable route to this compound begins with 1,2-difluoro-4-methylbenzene (also known as 4,5-difluorotoluene) and proceeds through a two-step sequence of nitration followed by reduction.

Caption: Primary synthetic route to this compound.

Step 1: Nitration of 1,2-Difluoro-4-methylbenzene

The initial step involves the electrophilic aromatic substitution of 1,2-difluoro-4-methylbenzene to introduce a nitro group, yielding 4,5-difluoro-2-nitrotoluene. This reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid.

Causality of Experimental Choices:

-

Regioselectivity: The directing effects of the substituents on the aromatic ring govern the position of nitration. The methyl group is an activating, ortho-, para- directing group, while the fluorine atoms are deactivating, ortho-, para- directing groups. In this case, the position ortho to the methyl group and meta to the two fluorine atoms is the most sterically accessible and electronically favorable for electrophilic attack. This results in the desired 2-nitro isomer as the major product.

-

Reaction Conditions: The use of a mixture of concentrated sulfuric acid and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated aromatic ring. The temperature of the reaction must be carefully controlled to prevent over-nitration and the formation of byproducts.

Experimental Protocol: Nitration of a Halogenated Difluorobenzene (Analogous Procedure)

The following protocol for the nitration of 1,2-dibromo-4,5-difluorobenzene, as described in patent EP2940002A1, can be adapted for the nitration of 1,2-difluoro-4-methylbenzene due to the similar directing effects of the substituents.[3]

-

Preparation of the Nitrating Mixture: A mixed acid is prepared by adding fuming nitric acid to 100% sulfuric acid while maintaining a low temperature.

-

Reaction Setup: 1,2-Dibromo-4,5-difluorobenzene and 100% sulfuric acid are mixed and heated to 50°C.[3]

-

Addition of Nitrating Agent: The prepared mixed acid is added dropwise to the reaction mixture over a period of 130 minutes, ensuring the reaction temperature is maintained between 50-52°C.[3]

-

Quenching and Work-up: After the addition is complete, the reaction mixture is poured onto ice, and the precipitated product is filtered, washed with water, and dried.

Data Presentation: Nitration Reaction Parameters

| Parameter | Value/Condition | Source |

| Starting Material | 1,2-Dibromo-4,5-difluorobenzene | [3] |

| Nitrating Agent | Fuming Nitric Acid / Sulfuric Acid | [3] |

| Reaction Temperature | 50-52°C | [3] |

| Reaction Time | 130 minutes (addition) | [3] |

| Expected Product | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | [3] |

Step 2: Reduction of 4,5-Difluoro-2-nitrotoluene

The second and final step is the reduction of the nitro group in 4,5-difluoro-2-nitrotoluene to an amine, yielding this compound. This transformation can be achieved through several methods, with catalytic hydrogenation and metal-acid reduction being the most common.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose.

Causality of Experimental Choices:

-

Catalyst: Palladium is a highly active and selective catalyst for the hydrogenation of nitro groups. The carbon support provides a large surface area for the reaction to occur.

-

Hydrogen Source: Molecular hydrogen (H₂) is the reducing agent. The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient supply for the reaction.

-

Solvent: A protic solvent such as ethanol or methanol is commonly used to dissolve the substrate and facilitate the reaction on the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Nitroaromatic (General Procedure)

A general procedure for the catalytic hydrogenation of a nitroaromatic compound is as follows:

-

Reaction Setup: The nitroaromatic substrate is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation vessel. A catalytic amount of Pd/C (typically 5-10 mol%) is added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-5 atm). The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography if necessary.

Reduction with iron powder in the presence of an acid, such as hydrochloric acid (HCl) or a salt like ammonium chloride (NH₄Cl), is a classic and cost-effective method for the reduction of nitroarenes.[4][5][6]

Causality of Experimental Choices:

-

Reducing Agent: Iron metal acts as the electron donor in the reduction of the nitro group.[4][6]

-

Acidic Medium: The acidic environment is crucial for the reaction to proceed. The acid protonates the nitro group, making it a better electron acceptor, and also reacts with the iron to generate hydrogen in situ, which can also participate in the reduction.[4][6]

-

Solvent: A mixture of water and a water-miscible organic solvent like ethanol is often used to ensure the solubility of both the organic substrate and the inorganic reagents.

Experimental Protocol: Reduction of a Halogenated Nitrobenzene with Iron (Analogous Procedure)

The following protocol for the reduction of 1,2-dichloro-4,5-difluoro-3-nitrobenzene, as described in patent EP2940002A1, can be adapted for the reduction of 4,5-difluoro-2-nitrotoluene.[3]

-

Reaction Setup: The nitroaromatic substrate is dissolved in a mixture of ethanol and water. Iron powder and calcium chloride are added to the solution.[3]

-

Reaction: The mixture is heated to 60°C and stirred for approximately 1.3 hours.[3]

-

Work-up: The reaction mixture is filtered to remove the iron salts. The filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., magnesium sulfate) and concentrated under reduced pressure to give the crude product.[3]

Data Presentation: Reduction Reaction Parameters

| Parameter | Method A: Catalytic Hydrogenation | Method B: Iron Reduction | Source |

| Reducing Agent | H₂ gas | Iron powder | [3] |

| Catalyst/Promoter | Pd/C | HCl or CaCl₂ | [3] |

| Solvent | Ethanol/Methanol | Ethanol/Water | [3] |

| Temperature | Room Temperature to mild heating | 60°C | [3] |

| Expected Product | This compound | This compound |

Alternative Synthetic Strategies

While the nitration-reduction sequence is the most prevalent, alternative strategies for the synthesis of this compound could be considered, particularly for the synthesis of analogues or in situations where the primary route is not feasible.

Caption: Potential alternative synthetic routes to this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. In principle, this compound could be synthesized from a 4,5-difluoro-2-halotoluene (where halo = Cl, Br, I) and an ammonia equivalent.

-

Expertise & Experience: This method offers the advantage of a direct amination step, potentially shortening the synthesis. However, the choice of catalyst, ligand, and base is critical for achieving high yields, especially with sterically hindered or electron-deficient aryl halides.

Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution could be another viable route if a suitable difluorotoluene derivative with a good leaving group and strong electron-withdrawing groups is available. The fluorine atoms themselves can act as leaving groups under certain conditions, especially when activated by a nitro group.

-

Expertise & Experience: The feasibility of this approach is highly dependent on the substrate. The reaction typically requires harsh conditions (high temperature and pressure) unless the aromatic ring is sufficiently activated by electron-withdrawing groups.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step process involving the nitration of 1,2-difluoro-4-methylbenzene followed by the reduction of the resulting nitro intermediate. Both catalytic hydrogenation and reduction with iron in an acidic medium are effective methods for the final reduction step, with the choice often depending on factors such as scale, cost, and available equipment. While alternative methods like the Buchwald-Hartwig amination offer potential for more direct routes, the nitration-reduction pathway remains the workhorse for the production of this important synthetic intermediate. A thorough understanding of the underlying reaction mechanisms and the influence of substituents is paramount for optimizing reaction conditions and achieving high yields of the desired product.

References

-

Allen. Reduction of aromatic nitro compounds using Fe and HCl gives… Available from: [Link]

-

OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. Available from: [Link]

-

Exploring this compound: Properties and Applications. (2024). Available from: [Link]

-

Common Organic Chemistry. Nitro Reduction - Iron (Fe). Available from: [Link]

-

Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Available from: [Link]

-

ResearchGate. What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. (2012). Available from: [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

PubMed. Regioselectivity in the nitration of dialkoxybenzenes. (2013). Available from: [Link]

- Google Patents. Intermediates in the preparation of 4,5-difluoroanthranillic acid.

- Google Patents. Halogenated aniline and method for producing same.

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | 875664-57-6 | FD67856 [biosynth.com]

- 3. EP2940002A1 - Halogenated aniline and method for producing same - Google Patents [patents.google.com]

- 4. Reduction of aromatic nitro compounds using Fe and HCl gives⦠[allen.in]

- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 6. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

Reactivity of the amine group in 4,5-Difluoro-2-methylaniline

An In-Depth Technical Guide to the Reactivity of the Amine Group in 4,5-Difluoro-2-methylaniline

Foreword: Understanding the Molecular Landscape

This compound, a light brown crystalline powder, is a highly valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from a nuanced electronic architecture. The reactivity of its primary amine group is not straightforward; it is the result of a delicate interplay between the electron-donating and electron-withdrawing characteristics of the substituents on the aromatic ring. This guide provides an in-depth exploration of this reactivity, offering both mechanistic understanding and practical, field-proven protocols for its application.

The core of this molecule's reactivity profile is governed by three key substituents: